2-Fluoromethylornithine
Description
Historical Trajectory and Discovery of Ornithine Decarboxylase (ODC) Inhibition
The journey to understanding and manipulating the polyamine pathway began with the identification of its constituent enzymes. Ornithine decarboxylase (ODC) was identified as the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. nih.govfrontiersin.org This discovery pinpointed ODC as a prime target for therapeutic intervention, particularly in conditions characterized by rapid cell proliferation, such as cancer, where ODC activity is often significantly elevated. researchgate.netportlandpress.com
The development of inhibitors targeting ODC marked a significant milestone. Early research focused on finding compounds that could specifically block ODC activity, thereby depleting cellular polyamine levels and inhibiting cell growth. This led to the synthesis and investigation of various ornithine analogs. Among the most widely studied and significant of these is α-difluoromethylornithine (DFMO), also known as eflornithine (B1671129). nih.gov DFMO was identified as a specific, irreversible inhibitor of ODC, acting as a "suicide inhibitor." nih.govpatsnap.com Its discovery provided a powerful tool for studying the physiological functions of polyamines and opened avenues for its use as a chemotherapeutic and chemopreventive agent. nih.gov While DFMO has seen clinical use, the quest for more potent and selective ODC inhibitors continues, with researchers exploring novel compounds and therapeutic strategies. researchgate.netfrontiersin.orgacs.org Another related compound, 5-Fluoromethylornithine (B39485), has been identified as a highly specific and potent inhibitor of ornithine aminotransferase (OAT), another key enzyme in ornithine metabolism. nih.govrcsb.org
Fundamental Biological Roles of the Polyamine Metabolic Pathway in Eukaryotic Systems
Polyamines, which include putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for a multitude of cellular processes in eukaryotes. mdpi.comaging-us.comnih.gov Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. mdpi.comaging-us.com These interactions are fundamental to their diverse biological functions.
The polyamine metabolic pathway is a tightly regulated process involving biosynthesis, catabolism, and transport to maintain cellular homeostasis. mdpi.commdpi.com The biosynthetic pathway begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ODC. nih.gov Putrescine is then sequentially converted to spermidine and spermine. nih.gov
Key biological roles of polyamines include:
Cell Growth and Proliferation: Polyamines are indispensable for normal cell growth, differentiation, and proliferation. mdpi.comaging-us.comnih.gov Elevated polyamine levels are often associated with rapidly dividing cells, including cancer cells. portlandpress.comnih.gov
Nucleic Acid and Protein Synthesis: Polyamines play a critical role in the synthesis, structure, and stability of DNA and RNA. aging-us.comnih.gov They are also involved in protein synthesis and the regulation of gene expression. mdpi.comnih.gov
Cellular Signaling and Regulation: Polyamines participate in various cell signaling pathways and can influence the activity of ion channels and transcription factors. nih.gov
Stress Response: Polyamines are implicated in cellular responses to various stressors, contributing to cell survival. aging-us.com
The critical nature of these functions underscores why the polyamine pathway is a significant target for therapeutic intervention in diseases characterized by dysregulated cell growth.
2-Fluoromethylornithine as a Seminal Example of a Mechanism-Based Enzyme Inactivator (Suicide Inhibitor) in Biochemical Research
This compound is a classic example of a mechanism-based enzyme inactivator, also known as a suicide inhibitor. uniroma1.itwikipedia.org This class of inhibitors are substrate analogs that are themselves unreactive but are converted into a highly reactive species by the target enzyme's own catalytic mechanism. uniroma1.itwikipedia.org This reactive product then forms a covalent bond with the enzyme, leading to its irreversible inactivation. uniroma1.itwikipedia.org
In the case of this compound and the related compound eflornithine (DFMO), the inhibitor binds to the active site of ornithine decarboxylase. patsnap.comwikipedia.org The enzyme then initiates its normal catalytic process, which in this case involves the decarboxylation of the ornithine analog. This enzymatic processing, however, generates a reactive intermediate that subsequently attacks a residue in the enzyme's active site, forming a stable covalent adduct. uniroma1.itwikipedia.org This action permanently blocks the natural substrate, ornithine, from accessing the active site, thereby inactivating the enzyme. wikipedia.org
The high specificity and irreversible nature of suicide inhibitors like this compound make them powerful tools in biochemical research and valuable candidates for drug development. wikipedia.org They allow for the selective targeting of specific enzymes, minimizing off-target effects. The study of this compound and its interaction with ODC has provided profound insights into enzyme mechanisms and has been instrumental in the rational design of other enzyme inhibitors. wikipedia.org
Table 1: Key Enzymes in Polyamine Metabolism and their Inhibitors
| Enzyme | Function | Key Inhibitors |
| Ornithine Decarboxylase (ODC) | Catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis. nih.gov | α-Difluoromethylornithine (DFMO, Eflornithine) nih.govpatsnap.com, this compound |
| Ornithine Aminotransferase (OAT) | Catalyzes the reversible transamination of ornithine. rcsb.org | 5-Fluoromethylornithine nih.govrcsb.org |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Key enzyme in polyamine catabolism, acetylating spermidine and spermine for export or degradation. nih.gov | - |
| Polyamine Oxidase (PAO) | Oxidizes acetylated polyamines in the catabolic pathway. nih.gov | - |
Table 2: Research Findings on the Effects of ODC Inhibition
| Research Area | Finding | Reference |
| Cancer Cell Proliferation | Inhibition of ODC by DFMO leads to depletion of polyamines (putrescine and spermidine), resulting in decreased cell proliferation and G1 cell cycle arrest in neuroblastoma cells. nih.govnih.gov | nih.govnih.gov |
| Tumor Growth in Animal Models | Treatment with DFMO causes regression of spontaneous tumors in transgenic mice overexpressing ODC and Ras. nih.gov | nih.gov |
| Pancreatic Cancer | DFMO has shown chemopreventive effects in preclinical models of pancreatic cancer. aacrjournals.org | aacrjournals.org |
| Neuroblastoma | DFMO inhibits migration and invasion of neuroblastoma cells. nih.gov | nih.gov |
| Urothelial Cancer | DFMO has been shown to inhibit the growth of malignant human urothelial cells in vitro. auajournals.org | auajournals.org |
Structure
3D Structure
Properties
CAS No. |
73800-85-8 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2,5-diamino-2-(fluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-4,8-9H2,(H,10,11) |
InChI Key |
PYSFCFGTQFSVRE-UHFFFAOYSA-N |
SMILES |
C(CC(CF)(C(=O)O)N)CN |
Canonical SMILES |
C(CC(CF)(C(=O)O)N)CN |
Synonyms |
2-fluoromethylornithine 2-fluoromethylornithine, (DL)-isomer alpha-fluoromethylornithine monofluoromethylornithine |
Origin of Product |
United States |
Mechanistic Enzymology of Ornithine Decarboxylase Odc Inactivation by 2 Fluoromethylornithine
Irreversible Covalent Adduct Formation and Active Site Interactions with ODC
The inactivation of ODC by 2-FMORN involves the formation of a stable, covalent bond between the inhibitor and the enzyme. annualreviews.org This process is a hallmark of enzyme-activated irreversible inhibitors. aacrjournals.org
2-FMORN acts as a substrate for ODC and undergoes decarboxylation. This enzymatic reaction leads to the formation of a reactive intermediate that then forms a covalent adduct with the enzyme. annualreviews.org In the case of the related inhibitor α-difluoromethylornithine (DFMO), studies have shown that after decarboxylation, a reactive species is generated that covalently binds to specific amino acid residues within the ODC active site. annualreviews.orgnih.gov This binding is stoichiometric, meaning one molecule of the inhibitor binds to one molecule of the enzyme. aacrjournals.org The active site of a homodimeric ODC is formed at the interface of the two monomers, involving residues from both the N-terminal and C-terminal domains. researchgate.net Specifically, Lysine-69 (Lys69) from one subunit and Cysteine-360 (Cys360) from the other are key residues. researchgate.net Lys69 is the binding site for the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP), while Cys360 is involved in the covalent adduct formation with inhibitors like DFMO. nih.govresearchgate.net It is believed that 2-FMORN follows a similar mechanism, where the decarboxylation-activated inhibitor attacks a nucleophilic residue in the active site, leading to irreversible inactivation.
While ODC exhibits high stereospecificity for its natural substrate, L-ornithine, the inhibition by fluorinated analogs like DFMO shows less stringent enantioselectivity. nih.gov Both the D- and L-enantiomers of DFMO have been shown to irreversibly inactivate human ODC in a time- and concentration-dependent manner. nih.gov Studies comparing the enantiomers of DFMO revealed that while both are effective, the L-enantiomer has a significantly higher probability of forming the initial enzyme-inhibitor complex. nih.govacs.orgresearchgate.net However, the subsequent rate of the irreversible inactivation step is similar for both enantiomers. nih.govacs.org This suggests that the α-substituent of the inhibitor plays a crucial role in its interaction with the enzyme, allowing for a broader stereochemical tolerance compared to the natural substrate. nih.gov It is plausible that 2-FMORN exhibits similar enantioselective properties.
Detailed Molecular Events in the Suicide Inactivation Process
Kinetic Characterization of ODC Inhibition by 2-Fluoromethylornithine
The inactivation of ODC by 2-FMORN and related fluorinated analogs follows specific kinetic patterns that have been characterized in detail.
The time-dependent inactivation of ODC by inhibitors like DFMO follows pseudo-first-order kinetics. aacrjournals.org This kinetic model is observed when the concentration of the inactivator is much greater than the concentration of the enzyme, making the rate of inactivation appear to be dependent only on the enzyme concentration. researchgate.netimpactfactor.org This characteristic is a key indicator of an irreversible inhibition mechanism. datapdf.com
The inactivation process also exhibits saturation kinetics with increasing concentrations of the inhibitor. aacrjournals.org This means that as the inhibitor concentration increases, the rate of inactivation approaches a maximum value, similar to how enzyme reaction rates saturate with substrate. This behavior allows for the determination of key inactivation parameters. For the related inhibitor DFMO, both enantiomers show this saturation, allowing for the calculation of the inhibitor dissociation constant (K(D)) for the initial enzyme-inhibitor complex and the inhibitor inactivation constant (k(inact)) for the irreversible step. nih.govresearchgate.net
| Inhibitor | K(D) (µM) | k(inact) (min⁻¹) |
|---|---|---|
| D-DFMO | 28.3 ± 3.4 | 0.25 ± 0.03 |
| L-DFMO | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D/L-DFMO (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |
Data presented as mean ± standard deviation.
The data indicates that L-DFMO has a much higher affinity for the enzyme (lower K(D)) than D-DFMO, while the rate of the subsequent irreversible reaction is comparable. nih.govresearchgate.net
Pseudo-First-Order Kinetics of Enzyme Inactivation
Structural Elucidation of ODC-2-Fluoromethylornithine Complexes
Crystallographic and Spectroscopic Insights into Active Site Perturbations
Direct crystallographic or detailed spectroscopic data for the complex of ODC with this compound are scarce. However, the wealth of information from studies on α-difluoromethylornithine (DFMO) provides a robust framework for understanding the active site perturbations upon inhibitor binding. It is important to note that what follows is an analysis based on this closely related and well-studied inhibitor.
X-ray crystallography of ODC in complex with DFMO has revealed the intricate details of their interaction at the active site. rcsb.org The native enzyme, a homodimer, possesses an active site at the interface of the two monomers. nih.govrcsb.org Key to its catalytic function is the cofactor pyridoxal 5'-phosphate (PLP), which forms a Schiff base with a lysine (B10760008) residue (Lys69 in human ODC) in the active site. rcsb.org
Upon binding of DFMO, a series of events unfolds within the active site, leading to irreversible inactivation. Spectroscopic and mass spectrometric analyses have been instrumental in elucidating these steps. The inactivation process involves the formation of a covalent adduct between the inhibitor and the enzyme. Studies on mouse ODC have shown that after enzymatic decarboxylation of DFMO, the inhibitor forms covalent bonds with two key residues in the active site: Cysteine-360 and Lysine-69. researchgate.net The major adduct is formed with Cys360, accounting for the majority of the inactivation. researchgate.net
The structure of the adduct has been identified as a cyclic imine, S-(2-(1-pyrroline)methyl)cysteine, which can be further oxidized or reduced. researchgate.net This covalent modification of a critical cysteine residue effectively and irreversibly blocks the enzyme's catalytic activity.
| Technique | Key Findings for DFMO-ODC Interaction | Reference |
| X-ray Crystallography | Reveals the binding of DFMO at the dimer interface and its covalent attachment to Cys360. rcsb.org The structure of Trypanosoma brucei ODC complexed with DFMO shows the inhibitor forming a Schiff base with PLP and covalently linked to Cys360. rcsb.org | rcsb.org |
| Mass Spectrometry | Identified the formation of covalent adducts with Lys69 and Cys360, with the latter being the primary site of modification. researchgate.net Characterized the adduct as a cyclic imine derivative. researchgate.net | researchgate.net |
| Spectroscopic Analysis | Spectral evidence indicates that the final inactivation does not result in a stable adduct involving the PLP cofactor, the enzyme, and the inhibitor directly. researchgate.net | researchgate.net |
Conformational Changes Induced by Irreversible Binding
The irreversible binding of substrate analogues like DFMO to the ODC active site is associated with significant conformational changes in the enzyme. These changes are crucial for the inactivation process and subsequent recognition by other cellular components.
Molecular dynamics simulations have provided insights into the conformational flexibility of ODC upon ligand binding. nih.gov The binding of a ligand to the active site can induce an opening of the site, which involves an increase in the distance between the N-terminal and C-terminal domains of the opposing chains that form the active site. nih.govresearchgate.net
The covalent modification by DFMO is thought to trigger a subtle conformational change in the ODC monomer. nih.gov This altered conformation is then recognized by antizyme, a protein that binds to ODC and targets it for degradation by the 26S proteasome. nih.gov This suggests that the inhibitor-induced conformational change is a key signal for initiating the degradation cascade of the enzyme.
| Event | Description | Consequence | Reference |
| Initial Binding | The inhibitor, as a substrate analogue, enters the active site. | ||
| Enzymatic Processing | ODC catalyzes the decarboxylation of the inhibitor. | Generation of a reactive intermediate. | researchgate.net |
| Covalent Adduct Formation | The reactive intermediate forms a covalent bond with active site residues, primarily Cys360. | Irreversible blockage of the active site. | researchgate.net |
| Conformational Shift | The covalent modification induces a change in the three-dimensional structure of the ODC monomer. | Exposure of a binding site for antizyme. | nih.gov |
| Antizyme Recognition | Antizyme binds to the conformationally altered ODC. | Targeting of ODC for proteasomal degradation. | nih.gov |
This table outlines the proposed sequence of events for ODC inactivation by inhibitors like DFMO.
Comparative Analysis with Other ODC Inhibitors and Polyamine Analogues
This compound belongs to a class of mechanism-based irreversible inhibitors of ODC. A comparative analysis with other inhibitors highlights the nuances in their potency, mechanism, and potential therapeutic applications.
α-Difluoromethylornithine (DFMO): As the most studied ODC inhibitor, DFMO serves as a benchmark. researchgate.netmdpi.com It is a "suicide inhibitor," meaning it is catalytically activated by ODC to a reactive species that then inactivates the enzyme. researchgate.net While effective, high doses of DFMO are often required for therapeutic efficacy. nih.gov
(E)-2-(Fluoromethyl)dehydroornithine: This analogue has been shown to be a more potent inhibitor of ODC in vitro compared to DFMO. nih.gov However, its in vivo efficacy is not proportionally higher, suggesting potential differences in cellular uptake or metabolic stability. nih.gov Prodrug strategies, such as using its methyl and ethyl esters, have been explored to enhance its intracellular accumulation and prolong the duration of ODC inhibition. nih.gov
Polyamine Analogues: These compounds are structurally similar to the natural polyamines (putrescine, spermidine (B129725), and spermine) and can interfere with polyamine metabolism through various mechanisms. researchgate.net Some polyamine analogues can compete with natural polyamines for transport into the cell, while others can induce the expression of spermidine/spermine (B22157) N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism. The combination of an ODC inhibitor like DFMO with a polyamine transport inhibitor has shown synergistic effects in cancer therapy. nih.gov
| Inhibitor/Analogue | Class | Primary Mechanism of Action | Key Characteristics | Reference |
| This compound | Mechanism-based irreversible inhibitor | Presumed to act similarly to DFMO, forming a covalent adduct with the enzyme after decarboxylation. | Specific data is limited. | |
| α-Difluoromethylornithine (DFMO) | Mechanism-based irreversible inhibitor | Forms a covalent adduct with Cys360 in the ODC active site. researchgate.net | Well-characterized; requires high doses for in vivo efficacy. nih.gov | researchgate.netnih.gov |
| (E)-2-(Fluoromethyl)dehydroornithine | Mechanism-based irreversible inhibitor | Irreversibly inhibits ODC. | More potent than DFMO in vitro; prodrugs enhance in vivo activity. nih.gov | nih.gov |
| Putrescine Analogues | Competitive Inhibitors / Polyamine Analogues | Compete with ornithine for the active site or interfere with polyamine functions. | Varied efficacy and mechanisms. | nih.gov |
| Spermidine/Spermine Analogues | Polyamine Analogues | Interfere with polyamine transport and function; can induce polyamine catabolism. | Can act synergistically with ODC inhibitors. nih.gov | researchgate.netnih.gov |
Impact of Odc Inhibition on Polyamine Homeostasis and Downstream Cellular Processes
Dynamics of Intracellular Polyamine Depletion (Putrescine, Spermidine (B129725), Spermine)
Inhibition of ODC leads to a significant and rapid depletion of intracellular polyamine pools. ODC catalyzes the conversion of ornithine to putrescine, the precursor for the higher polyamines, spermidine and spermine (B22157). nih.gov Consequently, ODC inhibition directly curtails the synthesis of putrescine.
Research has demonstrated that treatment with ODC inhibitors like α-difluoromethylornithine (DFMO), a compound structurally and functionally similar to 2-Fluoromethylornithine, results in a marked decrease in the cellular concentrations of putrescine and spermidine. nih.govfrontiersin.orgbiorxiv.org For instance, in rat hepatoma tissue culture cells, DFMO treatment effectively inhibits polyamine biosynthesis. nih.gov Similarly, in MCF-7 breast cancer cells, DFMO significantly inhibited the synthesis of putrescine and spermidine. frontiersin.org In some cases, repeated administration of an ODC inhibitor led to a 90% decrease in putrescine and spermidine concentrations in the rat ventral prostate. nih.gov While putrescine and spermidine levels are significantly reduced, spermine levels may not be as readily diminished, a phenomenon observed in DFMO-treated rat hepatoma cells and Ewing sarcoma patient-derived xenografts. biorxiv.org
The degree of depletion can be substantial. Studies in human colorectal cancer cells have shown that ODC inhibition leads to a significant reduction in all three major polyamines.
| Cell Line | Treatment | Putrescine Level Change | Spermidine Level Change | Spermine Level Change |
|---|---|---|---|---|
| MCF-7 Breast Cancer Cells | DFMO | Significant Decrease | Significant Decrease | Slight Decrease (synergistic decrease with combined treatment) |
| Rat Ventral Prostate | (E)-2-(fluoromethyl)dehydroornithine methyl ester (8 days) | ~90% Decrease | ~90% Decrease | Not Specified |
| Ewing Sarcoma PDX Tumors | DFMO | Significant Reduction | Significant Reduction | Not Diminished |
Cellular Adaptive and Compensatory Responses to Polyamine Depletion
Cells possess intricate mechanisms to counteract the effects of polyamine depletion, striving to restore homeostasis. These responses involve the upregulation of polyamine uptake from the extracellular environment and modulation of enzymes involved in both polyamine catabolism and biosynthesis.
In response to intracellular polyamine depletion, a key compensatory mechanism is the upregulation of the polyamine transport system (PTS). mdpi.com This allows cells to scavenge for polyamines from their surroundings to replenish their internal pools. The inhibition of ODC by agents like DFMO has been shown to trigger this compensatory upregulation of polyamine transport. mdpi.com
Studies in various cancer cell lines, including human colorectal cancer, have demonstrated that polyamine depletion directly correlates with an increased rate of polyamine uptake. mdpi.com Interestingly, cell lines with the lowest basal levels of polyamine uptake often exhibit the most significant increase in transport activity following treatment with ODC inhibitors. mdpi.com This enhanced transport is a saturable process and appears to involve more than one transport system, as evidenced by kinetic analyses of putrescine and spermidine uptake. mdpi.com For example, in SW480 colorectal cancer cells, exposure to DFMO led to a time-dependent increase in the uptake of both putrescine and spermidine. mdpi.com This adaptive response, however, can limit the therapeutic efficacy of ODC inhibitors when used as a monotherapy. mdpi.com
Polyamine catabolism is another critical component of homeostasis, primarily regulated by spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). nih.govoup.com SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or converted back to lower-order polyamines by PAO. oup.comcdnsciencepub.com The expression of SSAT is highly inducible and its levels are typically low in cells. biotium.com
When polyamine biosynthesis is blocked by ODC inhibitors, the cell may modulate the activity of these catabolic enzymes to conserve existing polyamines. The intricate interplay ensures that the cell can transform one polyamine into another, allowing for rapid adjustments in their concentrations despite a slow basal turnover rate. cdnsciencepub.com The regulation of these catabolic enzymes is complex and tightly linked to the levels of intracellular polyamines themselves. oup.com
Another layer of compensation involves the modulation of other key enzymes in the polyamine biosynthetic pathway. S-adenosylmethionine decarboxylase (AdoMetDC) is the second rate-limiting enzyme in this pathway, providing the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine. frontiersin.orgwikipedia.org
When ODC is inhibited and putrescine levels fall, cells can upregulate the activity of AdoMetDC. frontiersin.org This response aims to maximize the conversion of the limited putrescine into the functionally crucial higher polyamines, spermidine and spermine. This compensatory upregulation of AdoMetDC following ODC inhibition has been observed in various experimental models. oup.comfrontiersin.org This highlights the cell's ability to maintain intracellular polyamine levels even when a single biosynthetic enzyme is compromised. frontiersin.org
Modulation of Polyamine Catabolic Enzymes (e.g., Spermidine/Spermine N1-Acetyltransferase, Polyamine Oxidase)
Effects on Cellular Proliferation and Cell Cycle Progression
Polyamines are essential for cell proliferation, and their depletion through ODC inhibition has profound effects on the cell cycle. researchgate.netaacrjournals.org The reduction in intracellular polyamines disrupts normal cell growth and can lead to cell cycle arrest at specific checkpoints.
A hallmark of polyamine depletion is the induction of cell cycle arrest, preventing cells from progressing through the division cycle. researchgate.net This arrest can occur at different phases, most commonly at the G1/S transition or the G2/M checkpoint. jmb.or.kr
The depletion of polyamines has been shown to induce G1 phase arrest in various cell types. jmb.or.krbiomolther.org This is often accompanied by changes in the expression of key cell cycle regulatory proteins. For instance, studies have shown that polyamine depletion can lead to the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21, and the downregulation of cyclins (like cyclin D and E) and CDKs (like CDK2, CDK4, and CDK6). jmb.or.kr This cascade of events ultimately prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for entry into the S phase. jmb.or.kr
Alternatively, or in some cases concurrently, polyamine depletion can induce arrest at the G2/M phase. researchgate.net This prevents the cell from entering mitosis. The molecular mechanisms underlying G2/M arrest also involve the modulation of cyclin-CDK complexes, particularly the cdc2/cyclin B complex, which is crucial for the G2 to M transition. oncotarget.com
| Condition | Cell Cycle Phase of Arrest | Associated Molecular Changes |
|---|---|---|
| Polyamine Depletion | G1/S Phase | Upregulation of p53, p21; Downregulation of Cyclin D, Cyclin E, CDK2, CDK4, CDK6; Inhibition of pRb phosphorylation. jmb.or.kr |
| Polyamine Depletion | G2/M Phase | Modulation of cdc2/cyclin B complex activity. researchgate.netoncotarget.com |
Research on Growth Inhibition Mechanisms in Hyperproliferative Cell Models
The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest. nih.gov Depletion of polyamines has been shown to cause cells to accumulate in the G1 phase of the cell cycle, preventing their entry into the S phase, where DNA replication occurs. nih.govnih.gov This G1 arrest is often associated with an increase in the expression of cyclin-dependent kinase inhibitors like p27Kip1. glpbio.com In some cell types, a G2 arrest has also been observed. nih.gov
In various cancer cell models, the growth-inhibitory effects of this compound have been extensively documented. For instance, in human osteosarcoma cell lines (MG-63, U-2 OS, and Saos-2), treatment with this compound resulted in a significant reduction in cell number. researchgate.net This was accompanied by a marked decrease in the intracellular levels of putrescine and spermidine. researchgate.net Similarly, in neuroblastoma cell lines, this compound-mediated growth inhibition was found to correlate with the expression levels of ODC1. nih.gov The treatment led to an accumulation of the p27(Kip1) protein, which contributed to a G1 cell cycle arrest. glpbio.com
Furthermore, research has shown that the inhibition of ODC can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. nih.gov By depleting polyamines, this compound can enhance the DNA-damaging effects of drugs like doxorubicin (B1662922) and cisplatin (B142131), leading to increased tumor cell killing. nih.gov This synergistic effect is attributed to the role of polyamines in stabilizing DNA and the induction of a G2 cell cycle arrest, a phase where cells are more susceptible to genotoxic damage. nih.gov
Modulation of Apoptosis and Autophagy Pathways
Beyond its effects on the cell cycle, this compound also influences programmed cell death pathways, namely apoptosis and autophagy. Polyamines are known to play a complex role in regulating these processes. dovepress.com While essential for cell survival, an excess or deregulation of polyamines can also trigger apoptosis. lu.se
Studies have shown that depletion of polyamines through ODC inhibition can induce apoptosis in certain cancer cell lines. aacrjournals.org For example, in pancreatic tumor-derived cell lines, this compound treatment led to increased apoptosis. aacrjournals.org The mechanism appears to involve the activation of key apoptotic enzymes like caspases. lu.se Conversely, some studies suggest that polyamine depletion can protect cells from certain apoptotic stimuli. nih.gov This protective effect may be mediated through the activation of signaling pathways like the EGFR/MEK/ERK pathway. nih.gov
The relationship between this compound and autophagy is also an area of active investigation. Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the context. Polyamines and their metabolic pathways are interconnected with the regulation of autophagy. nih.govmdpi.com For instance, the polyamine spermidine has been shown to induce autophagy. mdpi.com By depleting polyamine levels, this compound could potentially modulate autophagic processes. Some research suggests that inhibiting polyamine synthesis can enhance autophagy, which may contribute to the anti-cancer effects of the drug. researchgate.netresearchgate.net However, the precise mechanisms by which this compound impacts autophagy are still being elucidated and may be cell-type specific. nih.govgoogle.com
Influence on Gene Expression and Signal Transduction Cascades
The effects of this compound extend to the regulation of gene expression and intricate signal transduction networks that govern cell growth and survival.
Transcriptional Regulation of Polyamine Pathway Genes (e.g., ODC1, MYCN)
A critical aspect of this compound's action is its interplay with the transcriptional regulation of genes within the polyamine pathway itself, most notably ODC1 and the oncogene MYCN. ODC1 is a direct transcriptional target of the MYCN oncoprotein, which is frequently amplified in aggressive cancers like neuroblastoma. frontiersin.orgnih.govmdpi.com This creates a feed-forward loop where high levels of MYCN drive the overexpression of ODC1, leading to increased polyamine production that in turn supports rapid cell proliferation. frontiersin.orgfrontiersin.org
Studies in neuroblastoma have shown a strong correlation between MYCN amplification, high ODC1 expression, and poor patient prognosis. frontiersin.orgnih.govmdpi.comnih.gov this compound, by inhibiting ODC activity, disrupts this oncogenic axis. nih.govfrontiersin.org Furthermore, the depletion of polyamines can feedback to modulate the expression of genes involved in their own metabolism. For example, in pancreatic cancer models, treatment with this compound led to a decrease in the expression of ODC, arginase (Arg1), spermine synthase (Sms), and spermidine synthase (Srm), while increasing the expression of the ODC antizyme (Oaz), a protein that targets ODC for degradation. aacrjournals.org This demonstrates a complex regulatory network that is significantly altered by ODC inhibition.
Impact on Growth Factor-Mediated Signaling and Protein Phosphorylation
This compound can also influence signaling cascades initiated by growth factors, which are crucial for cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling pathway is a key example. semanticscholar.orgskintherapyletter.com Research has shown that polyamine depletion by this compound can lead to the phosphorylation and activation of EGFR and its downstream effectors, such as the MEK/ERK pathway. nih.gov This activation appears to be a protective response by the cell to the stress of polyamine depletion. nih.gov
The activation of EGFR signaling involves the phosphorylation of specific tyrosine residues on the receptor, which then triggers a cascade of protein phosphorylation events, including the activation of kinases like Src. nih.govplos.org This complex interplay suggests that while this compound's primary target is ODC, its downstream effects ripple through major signaling networks. The modulation of these pathways, such as the eIF5A-PEAK1 signaling which can regulate YAP1/TAZ protein expression, can have significant consequences for cell growth and behavior. aacrjournals.org The interaction between polyamine depletion and growth factor signaling is a critical area of research for understanding the full spectrum of this compound's cellular effects.
Role in Cellular Differentiation and Morphogenesis Processes
Polyamines are known to be essential for processes of cellular differentiation and morphogenesis, the complex biological process that governs the development of an organism's shape and structure. lu.senumberanalytics.comkenyon.edunih.goveolss.net By interfering with polyamine synthesis, this compound can impact these fundamental developmental processes.
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. numberanalytics.comkenyon.edu This process is tightly regulated and involves changes in gene expression and cell structure. Polyamines are required for these transformations. lu.se Inhibition of polyamine synthesis by this compound has been shown to affect the differentiation of various cell types. For example, in the context of hair growth, eflornithine's ability to inhibit the proliferation and differentiation of hair matrix cells is the basis for its use in treating hirsutism. drugbank.comnih.gov In cancer, inducing differentiation can be a therapeutic strategy, and some studies suggest that this compound can promote a more differentiated, less malignant phenotype in certain tumor cells. drugbank.com
Morphogenesis involves coordinated cell movements, changes in cell shape, and cell-cell interactions to form tissues and organs. numberanalytics.comnih.goveolss.net These events are highly dependent on a properly functioning cytoskeleton and cell adhesion molecules, both of which can be influenced by polyamine levels. While direct research on the effects of this compound on embryonic morphogenesis is limited due to its potential for fetal harm, the known importance of polyamines in these processes suggests that their depletion would have profound consequences. drugbank.com The interplay between biochemical signals, such as those from morphogen gradients, and the mechanical properties of cells and tissues is crucial for proper development, and polyamines are likely key players in integrating these signals. kenyon.edufrontiersin.org
Preclinical Research Applications of 2 Fluoromethylornithine Across Biological Systems
In Vitro Studies on Cellular Systems
Investigations in Mammalian Cell Lines (e.g., Cancer Cell Lines, Primary Cells)
In vitro studies using mammalian cell lines have been instrumental in delineating the cellular effects of 2-Fluoromethylornithine. In neuroblastoma cell lines, eflornithine (B1671129) has been shown to inhibit the synthesis of polyamines, leading to cell cycle arrest. ascopubs.org Specifically, it induces a G1 cell cycle arrest and has a cytostatic effect, meaning it inhibits cell proliferation rather than causing direct cell death. nih.govascopubs.orgfda.gov This is further supported by findings that eflornithine induces cellular senescence and suppresses the formation of neurospheres in both MYCN-amplified and non-amplified neuroblastoma cells. ascopubs.orgdrugbank.comoncologynewscentral.com The mechanism involves the downregulation of oncogenic drivers like MYCN and LIN28B. ascopubs.orgascopubs.orgdrugbank.com
The antiproliferative effects of this compound have also been observed in other cancer cell lines. In esophageal squamous cell carcinoma (ESCC) cell lines, it has been shown to induce apoptosis. jcancer.org Similarly, in pancreatic cancer cell lines, inhibition of ODC by eflornithine leads to decreased cell growth and increased apoptosis. nih.gov The compound has also been shown to revert the transformation of cells in vitro in various cancer models. orbustherapeutics.com
Interactive Table: Effects of this compound in Mammalian Cancer Cell Lines
| Cell Line Type | Key Findings | References |
|---|---|---|
| Neuroblastoma | Inhibition of polyamine synthesis, G1 cell cycle arrest, cytostatic effects, induction of senescence, suppression of neurosphere formation, downregulation of MYCN and LIN28B. ascopubs.orgnih.govascopubs.orgfda.govdrugbank.comoncologynewscentral.com | ascopubs.org, drugbank.com, nih.gov, ascopubs.org, fda.gov, oncologynewscentral.com |
| Esophageal Squamous Cell Carcinoma (ESCC) | Anti-proliferative effects, induction of apoptosis. jcancer.org | jcancer.org |
| Pancreatic Cancer | Decreased cell growth, increased apoptosis. nih.gov | nih.gov |
Research in Microbial and Parasitic Models (e.g., Trypanosoma brucei gambiense, Plasmodium falciparum)
This compound was initially developed for its activity against parasitic diseases, most notably African trypanosomiasis, or sleeping sickness, caused by Trypanosoma brucei gambiense. jcancer.orgreliasmedia.comayubmed.edu.pk The parasite relies heavily on polyamine synthesis for its proliferation, making ODC an essential enzyme for its survival. biorxiv.org Eflornithine acts as an effective anti-trypanosomal agent by irreversibly inhibiting this enzyme. frontiersin.orgnih.gov Its efficacy is specific to T. b. gambiense as T. b. rhodesiense has a high turnover of ODC, rendering the drug less effective. nih.govwikipedia.org
Recent research has also explored the potential of this compound against other parasites. In vitro studies have demonstrated that it can suppress the multiplication of various Babesia and Theileria species, which are responsible for piroplasmosis in animals. researchgate.net Furthermore, its combination with other existing babesicidal drugs has shown synergistic and additive effects. researchgate.net While research on its direct application against Plasmodium falciparum, the parasite causing malaria, is less extensive, the crucial role of polyamines in parasitic growth suggests it as a potential area for investigation. tdl.orgdntb.gov.ua
Additionally, studies have investigated the antibacterial properties of metal complexes of eflornithine. These complexes have shown improved activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to eflornithine alone. dergipark.org.tr
Application in Organoid and Three-Dimensional Culture Systems Research
The use of this compound in organoid and three-dimensional (3D) culture systems is an emerging area of research. These models more accurately mimic the in vivo environment of tumors, allowing for a better understanding of drug efficacy. While specific data on eflornithine in organoid models is still developing, the principles established in 2D cell culture are being translated to these more complex systems. For instance, the cytostatic effects and the inhibition of neurosphere formation observed in neuroblastoma cell lines are highly relevant to 3D models that replicate tumor microenvironments. ascopubs.orgdrugbank.comoncologynewscentral.commedchemexpress.commedchemexpress.com The ability of eflornithine to inhibit migration and invasion in 3D transwell assays of neuroblastoma cells further highlights its potential in these advanced culture systems. nih.gov
In Vivo Animal Models for Pathophysiological Mechanism Elucidation (Excluding Human Clinical Trials)
Rodent Models of Oncogenesis and Tumor Biology (e.g., Neuroblastoma, Colorectal, Breast, Pancreatic, Squamous Cell Carcinoma)
In vivo studies in rodent models have provided significant evidence for the anti-tumor effects of this compound across various cancers.
Neuroblastoma: In transgenic mouse models of neuroblastoma, such as the TH-MYCN model which overexpresses the MYCN oncogene, eflornithine has been shown to prevent or delay tumor formation. ascopubs.orgascopubs.orgbiorxiv.org It has demonstrated a cytostatic mechanism, suppressing tumor-initiating cells rather than inhibiting the growth of established tumors. ascopubs.org In a patient-derived xenograft (PDX) mouse model of esophageal squamous cell carcinoma, a combination of eflornithine and 3,3'-diindolylmethane (B526164) (DIM) significantly suppressed tumor growth. jcancer.org
Colorectal Cancer: In animal models of colon cancer, eflornithine, particularly in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like sulindac (B1681787), has been shown to significantly reduce the number of intestinal tumors. nih.govnih.gov This combination therapy effectively reduces the incidence of colorectal adenomas in rats. nih.gov
Pancreatic Cancer: In genetically engineered mouse models of pancreatic cancer (KrasG12D/+ mice), dietary administration of eflornithine significantly inhibited the incidence of pancreatic ductal adenocarcinoma (PDAC) and decreased tumor weights. nih.govmednexus.org The treatment suppressed the progression of pancreatic intraepithelial neoplasms (PanINs), which are precursor lesions to PDAC. nih.gov
Squamous Cell Carcinoma: In a mouse model of squamous cell carcinoma (SCC), combination therapy of eflornithine with a polyamine transport inhibitor resulted in a significantly higher rate of complete tumor response compared to either agent alone. nih.gov Oral administration of eflornithine has also been shown to suppress the development of UVB-induced SCCs in mice. jci.org
Interactive Table: Effects of this compound in Rodent Cancer Models
| Cancer Type | Animal Model | Key Findings | References |
|---|---|---|---|
| Neuroblastoma | TH-MYCN transgenic mice | Prevented or delayed tumor formation, suppressed tumor-initiating cells. ascopubs.orgascopubs.orgbiorxiv.org | ascopubs.org, ascopubs.org, biorxiv.org |
| Esophageal Squamous Cell Carcinoma | Patient-derived xenograft (PDX) mice | Combination with DIM significantly suppressed tumor growth. jcancer.org | jcancer.org |
| Colorectal Cancer | Rat models | Combination with sulindac significantly reduced intestinal tumors and colorectal adenomas. nih.govnih.gov | nih.gov, nih.gov |
| Pancreatic Cancer | KrasG12D/+ mice | Inhibited incidence of PDAC, decreased tumor weights, suppressed PanIN progression. nih.govmednexus.org | nih.gov, mednexus.org |
Studies in Models of Infectious Diseases and Parasitic Infections
Animal models have been crucial in evaluating the efficacy of this compound against infectious diseases, particularly African trypanosomiasis. In murine models of sleeping sickness, studies have investigated the penetration of eflornithine across the blood-brain barrier, which is critical for treating the second stage of the disease where the parasite enters the central nervous system. nih.govresearchgate.net Research has shown that eflornithine's entry into the brain is limited, which helps to explain the need for intensive treatment regimens. nih.govresearchgate.net
In a mouse model of Babesia microti infection, oral administration of eflornithine demonstrated significant inhibition of parasite multiplication. researchgate.net Furthermore, combination therapy with diminazene (B1218545) aceturate showed higher chemotherapeutic efficacy than monotherapy. researchgate.net These findings suggest the potential for repurposing eflornithine for the treatment of piroplasmosis. researchgate.net
Research in Models of Metabolic and Neurological Dysregulation (e.g., Hyperammonemia, Gyrate Atrophy models with related compounds)
The investigation of this compound and related compounds in preclinical models has provided significant insights into their potential roles in metabolic and neurological disorders. Research has particularly focused on conditions involving dysregulation of ornithine and ammonia (B1221849) metabolism, such as hyperammonemia and the genetic disorder gyrate atrophy.
In the context of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, inhibition of ornithine aminotransferase (OAT) has emerged as a promising therapeutic strategy. gu.senih.govresearchgate.net this compound, also known as (SS)-5-(fluoromethyl)ornithine or 5FMOrn, is a selective inactivator of OAT. gu.senih.gov Preclinical studies in animal models have demonstrated that treatment with 5FMOrn leads to a significant accumulation of ornithine in various tissues. nih.gov This increase in endogenous ornithine enhances the formation of urea (B33335) by saturating the enzyme ornithine carbamoyltransferase with its substrate, thereby promoting the detoxification of ammonia. nih.gov This mechanism provides a long-lasting protective effect against hyperammonemic states. nih.gov
A study utilizing zebrafish larvae, a model for acute hyperammonemic encephalopathy, showed that exposure to high levels of ammonium (B1175870) acetate (B1210297) induced lethal neurotoxicity. dntb.gov.uanih.gov This toxicity was linked to the massive production of glutamate (B1630785) and the depletion of 2-oxoglutarate, indicating that transamination processes via OAT are a key part of the pathophysiology. dntb.gov.ua Remarkably, the specific and irreversible inhibition of OAT by 5-fluoromethylornithine (B39485) rescued the zebrafish from these lethal ammonia concentrations and corrected the associated biochemical imbalances. dntb.gov.uanih.govmdpi.com These findings underscore the potential of OAT inhibition as an effective approach to prevent the neurotoxicity and mortality associated with acute hyperammonemic encephalopathy. nih.gov
Gyrate atrophy of the choroid and retina is a rare inherited disease caused by a deficiency in the OAT enzyme, which leads to hyperornithinemia (abnormally high levels of ornithine). researchgate.nettandfonline.comnih.govfrontiersin.org The excessive ornithine is cytotoxic and causes progressive chorioretinal degeneration, eventually leading to blindness. tandfonline.comfrontiersin.org While this compound is not a treatment for gyrate atrophy—as it would exacerbate the condition by further inhibiting OAT—studies involving this compound have been informative. For instance, chronic administration of 5FMOrn to adult mice resulted in elevated intraocular ornithine concentrations, a hallmark of gyrate atrophy. nih.gov However, this treatment reportedly had no adverse effects on the function or histology of the visual system in these preclinical models, a finding that may have implications for the therapeutic use of OAT inhibitors in other conditions where ocular side effects are a concern. nih.gov
Research on this compound in Preclinical Combination Strategies
The efficacy of targeting polyamine metabolism in preclinical research has been significantly enhanced by combining this compound's analogue, 2-difluoromethylornithine (DFMO), with other therapeutic agents. This approach aims to create a more comprehensive blockade of cancer cell proliferation and survival by simultaneously targeting multiple vulnerabilities. Strategies have included the co-inhibition of polyamine transport and creating synergistic effects with DNA damaging agents and other enzyme inhibitors.
A primary mechanism by which cancer cells can resist the effects of ornithine decarboxylase (ODC) inhibitors like DFMO is by increasing the import of polyamines from their external environment. mdpi.com To counteract this, researchers have explored the combination of DFMO with polyamine transport inhibitors (PTIs). This dual-approach therapy is designed to both block the internal synthesis of polyamines and prevent their uptake from outside the cell, leading to a more effective and sustained depletion of intracellular polyamine pools. nih.gov
In a preclinical model of murine squamous cell carcinoma (SCC), a combination therapy using DFMO and the polyamine transport inhibitor MQT 1426 was evaluated. nih.gov The study found that the combination was significantly more effective at achieving a complete tumor response compared to either agent used alone. nih.gov Specifically, 72% of SCCs in the combination group showed a complete response, versus only 21% for DFMO alone and 0% for MQT 1426 alone. nih.gov The combination treatment also led to a more rapid decline in tumor polyamine levels and a transient increase in apoptosis. nih.gov
Similar synergistic effects have been observed in neuroblastoma models. The combination of DFMO with the PTI AMXT 1501 effectively reduced the growth of neuroblastoma cell lines both in vitro and in vivo in transgenic mouse models. mdpi.com This combination not only decreased levels of putrescine and spermidine (B129725) but also showed synergy when combined with conventional chemotherapy agents like irinotecan/temozolomide and cyclophosphamide/topotecan. mdpi.com These findings highlight that targeting both polyamine biosynthesis with compounds like DFMO and polyamine import with PTIs is a potent anti-cancer strategy. nih.govmdpi.com
Beyond inhibiting polyamine transport, DFMO has shown synergistic anti-tumor effects when combined with other classes of therapeutic agents, including other enzyme inhibitors and DNA damaging agents. The rationale is that depleting polyamines can sensitize cancer cells to the cytotoxic effects of other drugs.
In neuroblastoma models, combining DFMO with an inhibitor of adenosylmethionine decarboxylase (AMD1), the second rate-limiting enzyme in polyamine synthesis, has been shown to be synergistic. nih.govfrontiersin.org This dual inhibition of the polyamine synthesis pathway at two critical points offers a more comprehensive blockade. nih.gov Furthermore, preclinical studies have demonstrated that DFMO can enhance the efficacy of DNA damaging agents. For example, in mouse models of neuroblastoma, DFMO significantly increased the survival time of mice also treated with cisplatin (B142131). nih.gov
In models of endometrial cancer, a combination of DFMO and GC7, an inhibitor of the enzyme eukaryotic initiation factor 5A (eIF5A), induced apoptosis synergistically in cancer cells and suppressed tumor growth in xenograft models more effectively than either drug alone. researchgate.net The principle of combining agents that interfere with DNA integrity or repair with other targeted therapies is well-established. For instance, inhibitors of DNA repair enzymes like DNA polymerase β can greatly potentiate the cytotoxicity of DNA damaging agents such as methyl methanesulfonate (B1217627) (MMS). nih.gov While not directly involving this compound, these studies support the broader therapeutic concept of combining polyamine synthesis inhibition with agents that disrupt other critical cellular processes like DNA repair and protein synthesis. nih.govnih.gov
Interactive Data Table: Preclinical Combination Therapies with DFMO
| Combination Agent | Agent Class | Cancer Model | Key Findings | Reference(s) |
| MQT 1426 | Polyamine Transport Inhibitor | Squamous Cell Carcinoma (murine) | Significantly higher complete tumor response (72%) vs. DFMO alone (21%). Faster decline in tumor polyamines. | nih.gov |
| AMXT 1501 | Polyamine Transport Inhibitor | Neuroblastoma (in vitro & in vivo) | Decreased cell growth. Synergy with irinotecan/temozolomide and cyclophosphamide/topotecan. | mdpi.com |
| SAM486A | AMD1 Inhibitor | Neuroblastoma | Synergistic therapeutic effect by inhibiting two key enzymes in polyamine synthesis. | nih.gov |
| Cisplatin | DNA Damaging Agent | Neuroblastoma (murine) | Significantly increased survival time in mice treated with the combination vs. cisplatin alone. | nih.gov |
| GC7 | eIF5A Inhibitor | Endometrial Cancer (in vitro & xenograft) | Synergistically induced apoptosis and suppressed tumor growth more effectively than single agents. | researchgate.net |
Synthetic Methodologies and Analog Development for Research Purposes
Stereoselective Synthetic Routes for 2-Fluoromethylornithine
The synthesis of specific stereoisomers of fluorinated amino acids is crucial for research, as biological activity is often dependent on the precise three-dimensional structure of the molecule. For this compound, achieving stereoselectivity means controlling the configuration at the α-carbon, which becomes a chiral center upon introduction of the fluoromethyl group. While literature specifically detailing the stereoselective synthesis of this compound is sparse, general strategies for the asymmetric synthesis of α-fluoroalkyl-α-amino acids are well-established and applicable. mdpi.com
These methods can be broadly categorized:
Use of Chiral Auxiliaries: This approach involves attaching a chiral molecule (an auxiliary) to the substrate. The auxiliary guides the stereochemical course of a subsequent reaction, such as alkylation or fluorination, before being cleaved to yield the desired enantiomerically enriched product. For instance, chiral oxazolidinones have been successfully used in the stereoselective synthesis of α-trifluoromethyl-β-amino acid derivatives through Reformatsky-type reactions. rsc.orgrsc.org A similar strategy could be adapted for the synthesis of this compound.
Catalytic Asymmetric Synthesis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of a chiral product. Asymmetric catalysis is prominent in the preparation of α-CF₃-α-amino acids, employing a variety of catalysts for reactions like enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.com For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides a route to chiral 1,2-fluorohydrins, which are versatile intermediates. rsc.org Chiral Ni(II) complexes are also powerful tools for producing tailor-made non-canonical amino acids, including fluorinated analogues of phenylalanine and leucine, demonstrating the potential for gram-scale, stereoselective synthesis. beilstein-journals.org
Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes to separate a racemic mixture. For example, in the synthesis of the active enantiomer of 5-fluoromethylornithine (B39485), an irreversible inhibitor of ornithine aminotransferase, an enzymatic resolution using benzylpenicillinase to hydrolyze a phenylacetamide derivative was a key step. researchgate.net This approach separates the desired stereoisomer from the undesired one.
A plausible synthetic route could start from a protected ornithine derivative, where the α-position is functionalized to allow for the stereoselective introduction of a fluoromethyl group under the control of a chiral catalyst or auxiliary. mdpi.comrsc.org
Chemical Modifications and Prodrug Strategies for Enhanced Research Utility (e.g., improved cellular uptake, tissue specificity)
To enhance the utility of this compound in research, particularly for in vitro and in vivo studies, chemical modifications are often necessary to improve its physicochemical properties. Key goals of these modifications include increasing cellular uptake and achieving tissue-specific delivery. researchgate.netscholaris.ca
Prodrug Strategies: Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. researchgate.net This approach is widely used to overcome poor membrane permeability, a common issue with polar molecules like amino acids. urjc.es
Amino Acid Ester Prodrugs: A common strategy involves masking the polar carboxylic acid group by converting it into a less polar ester. urjc.es Attaching another amino acid to this compound to form an amino acid ester prodrug can enhance its absorption by targeting specific amino acid or peptide transporters, such as PepT1, which are present in the intestine and on some cancer cells. urjc.esmdpi.com This approach has been successful for various antiviral and anticancer agents, significantly improving their cellular uptake. mdpi.com For example, the l-valine (B1682139) ester of l-BHDU, an anti-VZV agent, showed enhanced antiviral activity compared to the parent molecule due to improved bioavailability. acs.org
Lipidic Prodrugs: Conjugating the molecule to lipid moieties, such as fatty acids or phospholipids, increases its lipophilicity. scispace.com This can enhance passive diffusion across cell membranes and can also target the lymphatic transport system, potentially increasing oral bioavailability. acs.org This strategy is particularly useful for improving penetration into specific tissues, like nerve cells, which are otherwise difficult for polar molecules to enter. acs.org
Targeted Delivery: Beyond general uptake enhancement, modifications can be designed to target specific tissues or cell types.
Polymer Conjugation: Attaching this compound to a polymer like polyethylene (B3416737) glycol (PEG) or poly-ʟ-ornithine (PLO) can alter its pharmacokinetic profile. beilstein-journals.org For instance, a PEGylated poly-ʟ-ornithine carrier showed longer retention in the bloodstream and enhanced accumulation in tumor tissues in mouse models. beilstein-journals.org Poly(ʟ-ornithine) has also been shown to be effective in facilitating the uptake of therapeutic molecules into epithelial skin cells. beilstein-journals.org
Ligand Conjugation: Conjugating the molecule to a ligand that binds to a specific receptor overexpressed on target cells can achieve active targeting. This strategy is being explored for oligonucleotide therapeutics to improve delivery beyond the liver. nih.gov
These chemical modifications provide a powerful toolkit to optimize this compound as a research tool, enabling more precise studies of its biological effects in specific cellular and tissue contexts.
Development of Radiolabeled this compound for Biochemical Tracing and Imaging Research
Radiolabeling is an indispensable technique in biological and medical research, allowing for the non-invasive tracking and quantification of molecules within a living organism. longdom.orgwikipedia.org Developing a radiolabeled version of this compound, for example with a positron-emitting radionuclide like Fluorine-18 (B77423) (¹⁸F), would enable its use in Positron Emission Tomography (PET) imaging. hepatochem.com PET is a highly sensitive imaging modality that can visualize and measure the distribution and kinetics of the radiotracer in vivo, providing valuable insights into biochemical pathways. longdom.orgbitesizebio.com
Methods for Radiolabeling: Directly labeling a complex molecule like an amino acid with ¹⁸F can be challenging due to the harsh reaction conditions required, which could degrade the parent molecule. nih.gov Therefore, indirect, multi-step methods are more common:
Prosthetic Group Labeling: This is the most established approach. A small, reactive molecule, known as a prosthetic group, is first radiolabeled with ¹⁸F. This radiolabeled prosthetic group is then conjugated to the target molecule (e.g., this compound) under milder conditions. nih.govrsc.org For example, fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been successfully used to label serum albumin for PET blood pool imaging. nih.gov
Automated Radiosynthesis: Modern radiosynthesis is often automated to ensure reproducibility, speed, and safety. hepatochem.com For instance, a novel photoredox-induced fluorination method has been developed and applied in an automated radiosynthesizer, allowing for rapid access to ¹⁸F-labeled aliphatic fluorides suitable for PET imaging. hepatochem.com
Applications in Research: A radiolabeled version of this compound, such as [¹⁸F]this compound, would serve as a powerful research tool.
Biochemical Tracing: By following the path of the radiolabel, researchers can study the absorption, distribution, metabolism, and excretion (ADME) of the compound. longdom.org This is critical for understanding its pharmacokinetic and pharmacodynamic properties.
Enzyme Activity Imaging: Since this compound is designed as an analogue of ornithine, a radiolabeled version could be used to image the activity of enzymes it interacts with, such as ornithine decarboxylase (ODC) or ornithine aminotransferase (OAT). The synthesis of N⁵-[¹⁸F]fluoroacetylornithine has already been accomplished for the purpose of imaging ODC expression in malignant tumors. researchgate.net Similarly, unnatural amino acids like O-[¹⁸F]-fluoromethyl-L-tyrosine are used as PET imaging agents for precise tumor detection.
Tumor Imaging: Polyamines, derived from ornithine, are critical for rapidly proliferating cells, and their levels are often elevated in cancers. e-crt.org A radiolabeled ornithine analogue could accumulate in tumors with high ODC activity, allowing for their detection and characterization via PET imaging. researchgate.net
The development of radiolabeled this compound would thus provide a non-invasive window into its biological behavior, facilitating research into its mechanism of action and potential as a modulator of ornithine-dependent pathways.
Structure-Activity Relationship (SAR) Studies of Fluorinated Ornithine Analogues on ODC and Related Enzymes (e.g., Ornithine Aminotransferase)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated ornithine analogues, SAR studies have been crucial in elucidating their inhibitory potency and selectivity towards ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT). nih.govgoogle.com
Inhibition of Ornithine Decarboxylase (ODC): ODC is the first and rate-limiting enzyme in polyamine biosynthesis, a pathway essential for cell proliferation. nih.govsemanticscholar.org Inhibition of ODC is a therapeutic strategy for diseases characterized by rapid cell growth. researchgate.net
α-Difluoromethylornithine (DFMO, Eflornithine): DFMO is the most well-known fluorinated ornithine analogue and a specific, irreversible "suicide" inhibitor of ODC. nih.govnih.gov It binds to the enzyme's active site, where it is decarboxylated, leading to a covalent modification of an active site residue (Cys-360) and permanent inactivation of the enzyme. semanticscholar.orgresearchgate.net The difluoromethyl group is critical for this mechanism.
Other Fluorinated Analogues: The inhibitory effects of other fluorinated ornithine analogues on ODC have also been studied. In Leishmania infantum, δ-monofluoromethylornithine (δ-MFMO) and its methyl ester (δ-MFMOme) were found to be more potent inhibitors of both parasite growth and ODC activity than α-DFMO. nih.gov This highlights that both the number of fluorine atoms and their position on the ornithine backbone significantly impact the interaction with ODC.
Inhibition of Ornithine Aminotransferase (OAT): OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a key role in amino acid metabolism and has been identified as a target in hepatocellular carcinoma. mdpi.comnih.gov
5-Fluoromethylornithine (5-FMOrn): This compound, where the fluorine is on the terminal (δ) methyl group, is a specific, irreversible inhibitor of OAT. google.comnih.gov Interestingly, only one of its four possible stereoisomers, (2S,5S)-5-fluoromethylornithine, is active against OAT. researchgate.net The specificity of 5-FMOrn towards OAT is thought to arise from specific interactions of its α-amino group with Tyr55 and its α-carboxyl group with Arg180 in the enzyme's active site. google.com
Cyclic Fluorinated Analogues: A variety of fluorinated cyclic analogues of γ-aminobutyric acid (GABA), which are structurally related to ornithine, have been synthesized and tested against OAT. These studies reveal subtle yet critical SARs. For instance, the introduction of a single fluorine atom into a cyclohexene (B86901) analogue can dramatically alter the inactivation mechanism and potency against human OAT (hOAT). researchgate.netnih.gov Similarly, comparing a monofluorinated cyclopentene (B43876) analogue to its saturated counterpart showed a 9.5-fold increase in inactivation efficiency against hOAT, demonstrating that unsaturation in the ring can enhance inhibitory activity. mdpi.com The presence and configuration of trifluoromethyl groups on cyclic scaffolds have also been shown to be important for potent and selective inactivation of OAT. nih.govnih.gov
The data below summarizes the inhibitory activities of various fluorinated analogues on ODC and OAT, illustrating the key structure-activity relationships.
Table 1: Inhibitory Activity of Fluorinated Ornithine Analogues on ODC and OAT
| Compound Name | Target Enzyme | Organism/Source | Inhibition Type | Key SAR Finding | Potency (Kᵢ / EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| α-Difluoromethylornithine (DFMO) | ODC | General/Mammalian | Irreversible (Suicide) | α-difluoromethyl group is essential for mechanism-based inactivation. | Potent inhibitor | nih.govsemanticscholar.org |
| α-Difluoromethylornithine (DFMO) | ODC | Leishmania infantum | Irreversible | Less potent than δ-fluorinated analogues in this organism. | Kᵢ: 125 µM; EC₅₀: 38 µM | nih.gov |
| δ-Monofluoromethylornithine (δ-MFMO) | ODC | Leishmania infantum | Irreversible | More potent than α-DFMO; position of fluorine is critical. | Kᵢ: 13.3 µM; EC₅₀: 2.62 µM | nih.gov |
| δ-Monofluoromethylornithine methyl ester (δ-MFMOme) | ODC | Leishmania infantum | Irreversible | Ester prodrug shows high potency, comparable to δ-MFMO. | Kᵢ: 4.3 µM; EC₅₀: 4.64 µM | nih.gov |
| (2S,5S)-5-Fluoromethylornithine (5-FMOrn) | OAT | Human | Irreversible | Highly stereospecific; specific interactions with active site residues confer selectivity for OAT. | Potent and specific | researchgate.netgoogle.com |
| (1R,3S,4S)-3-Amino-4-fluorocyclopentane-1-carboxylic acid (FCP) | OAT | Human | Time-dependent | Less potent than its unsaturated analogue. | kᵢₙₐcₜ/Kᵢ: 140 M⁻¹s⁻¹ | mdpi.com |
| (3S,4S)-3-Amino-4-fluorocyclopentene-carboxylic acid | OAT | Human | Time-dependent | Double bond in the ring enhances potency 9.5-fold over the saturated analogue. | kᵢₙₐcₜ/Kᵢ: 1330 M⁻¹s⁻¹ | mdpi.com |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid | OAT | Human | Irreversible | Trifluoromethyl groups are key to a novel inactivation mechanism involving fluoride (B91410) elimination. | Potent inactivator | nih.govnih.gov |
Advanced Research Techniques and Methodologies Utilizing 2 Fluoromethylornithine
Biochemical Assays for ODC Activity and Polyamine Quantification
Central to understanding the effects of 2-Fluoromethylornithine is the ability to accurately measure ODC activity and the resulting changes in polyamine concentrations.
Radiometric Decarboxylation Assays: A widely used method to determine ODC activity involves the use of radiolabeled substrates. frontiersin.org Specifically, the release of 14CO2 from [14C]carboxyl-labeled ornithine is quantified. frontiersin.orgfrontiersin.org This assay provides a direct measure of the enzymatic activity of ODC. frontiersin.org The specific activity is typically expressed as nanomoles of CO2 released per minute per milligram of protein. frontiersin.org Another radiometric approach uses α-[5–14C]Difluoromethylornithine, an irreversible inhibitor that forms a covalent bond with the enzyme, to monitor ODC activity. frontiersin.org
HPLC-based Polyamine Profiling: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular polyamines such as putrescine, spermidine (B129725), and spermine (B22157). researchgate.netjsmrs.jp To enhance detection, polyamines are often derivatized with fluorescent tags like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride before analysis. nih.govnih.govunh.edu This precolumn derivatization allows for the detection of polyamines at picomole and even femtomole levels. nih.govnih.gov HPLC analysis has been instrumental in demonstrating the depletion of putrescine and spermidine in cells treated with DFMO, a closely related ODC inhibitor. researchgate.net
| Polyamine | Detection Limit (fmol) nih.gov | Typical Effect of ODC Inhibition researchgate.net |
|---|---|---|
| Putrescine | 83.3 | Significant Decrease |
| Spermidine | 25.5 | Consistent Decrease |
| Spermine | 22.7 | Often Unchanged |
Proteomics and Metabolomics Approaches to Characterize Cellular Responses to Polyamine Depletion
To understand the broader consequences of polyamine depletion by this compound, researchers employ proteomics and metabolomics. These "omics" approaches provide a global view of the changes in proteins and metabolites within a cell.
Proteomics: This involves the large-scale study of proteins. Following treatment with an ODC inhibitor, changes in the cellular proteome can be analyzed to identify proteins and pathways affected by polyamine depletion. This can reveal unexpected cellular responses and mechanisms of action.
Metabolomics: This technique profiles the complete set of small-molecule metabolites in a biological sample. Unbiased metabolite profiling of cells treated with DFMO has revealed that the cytostatic effects may not be solely due to polyamine depletion but also to a decrease in thymidine (B127349) pools resulting from altered tetrahydrofolate availability. nih.gov Metabolomics studies have also shown that polyamine depletion can lead to increased activity of S-adenosylmethionine decarboxylase 1 (AMD1), resulting in the depletion of its substrate S-adenosylmethionine (SAM). medrxiv.org
Molecular and Cell Biology Techniques
A suite of molecular and cell biology techniques is used to dissect the specific cellular processes affected by this compound.
Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in gene expression following polyamine depletion. cd-genomics.com For instance, studies have shown that polyamine depletion can alter the expression of genes involved in cell cycle regulation and differentiation. biorxiv.orgimrpress.com
Western Blotting for Signaling Pathway Components: Western blotting is a key technique used to detect specific proteins and analyze their expression levels or post-translational modifications, such as phosphorylation. nih.govresearchgate.netnih.govazurebiosystems.com This method is crucial for investigating the impact of this compound on signaling pathways that control cell proliferation and survival. researchgate.net For example, it can be used to assess the phosphorylation status of proteins in the AMPK signaling pathway. researchgate.net
Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry is an indispensable tool for analyzing the cell cycle and detecting apoptosis (programmed cell death). nih.govbdbiosciences.com By staining cells with DNA-binding dyes like propidium (B1200493) iodide, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.comfrontiersin.orgmdpi.com Studies using flow cytometry have shown that polyamine depletion can cause cell cycle arrest, often in the G1 or G2/M phase. biorxiv.orgfrontiersin.org Furthermore, using markers like Annexin V, flow cytometry can identify and quantify apoptotic cells, revealing whether this compound induces cell death. mdpi.comarchivesofmedicalscience.com
| Technique | Parameter Measured | Typical Finding with Polyamine Depletion | Reference |
|---|---|---|---|
| Cell Cycle Analysis (Propidium Iodide) | DNA Content (G0/G1, S, G2/M phases) | Arrest in G1 or G2/M phase | biorxiv.orgfrontiersin.org |
| Apoptosis Assay (Annexin V/PI) | Phosphatidylserine exposure, membrane integrity | Induction of apoptosis | mdpi.comarchivesofmedicalscience.com |
Imaging Modalities for Polyamine Metabolism in situ and in vivo
Visualizing polyamine metabolism in living organisms provides critical insights into the effects of inhibitors like this compound.
PET Imaging with Polyamine Tracers: Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. d-nb.info The development of radiolabeled polyamine tracers, such as N5-[18F]fluoroacetylornithine (N5-[18F]FAO), allows for the imaging of ODC expression and polyamine uptake in tumors. researchgate.net The favorable characteristics of fluorine-18 (B77423) make it a suitable nuclide for labeling PET tracers. researchgate.net While tracers like 68Ga PSMA-11 and 18F-DCFPyL are used for prostate cancer imaging, there is a continuous effort to develop new tracers to overcome existing limitations. urotoday.comurotoday.com Dual-tracer PET imaging protocols are also being developed to simultaneously visualize different metabolic pathways. nih.gov
Genetic Perturbation and Gene Editing Approaches
Combining pharmacological inhibition with genetic tools provides a powerful strategy to study the roles of ODC and polyamine metabolism.
CRISPR-Cas9 in ODC-related studies: The CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for the precise knockout or modification of specific genes. frontiersin.orgyoutube.com In the context of polyamine research, CRISPR-Cas9 has been used to genetically ablate the ODC1 gene. biorxiv.orgbiorxiv.org This genetic knockout provides a complementary approach to the use of this compound, allowing researchers to compare the effects of pharmacological inhibition versus complete genetic loss of ODC function. biorxiv.orgbiorxiv.org Such studies have confirmed that both genetic and pharmacological depletion of polyamines can induce a differentiated-like cell state. biorxiv.orgbiorxiv.org The CRISPR-Cas9 technology has broad applications, from studying pathogen virulence to developing therapies for genetic diseases. frontiersin.orgamsterdamumc.orgwaocp.com
Theoretical Frameworks and Research Paradigms Relevant to 2 Fluoromethylornithine
The Concept of "Suicide" Inhibition in Enzyme Catalysis
Suicide inhibition, also referred to as suicide inactivation or mechanism-based inhibition, represents an irreversible mode of enzyme inhibition. uniroma1.itwikipedia.org This process is initiated when an enzyme binds to a substrate analog, which it then chemically alters as part of its normal catalytic cycle. uniroma1.itwikipedia.org This enzymatic modification, however, transforms the analog into a highly reactive species. uniroma1.itwikipedia.org This newly formed reactive molecule then covalently bonds to a residue within the enzyme's active site, leading to the formation of a stable, irreversible complex. uniroma1.itwikipedia.org This effectively inactivates the enzyme, as it is unable to release the bound inhibitor. bioninja.com.au
The inhibition of ornithine decarboxylase (ODC) by 2-Fluoromethylornithine (also known as eflornithine) is a classic example of suicide inhibition. wikipedia.orggenscript.com ODC is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines. frontiersin.org this compound, as a substrate analog of ornithine, binds to the active site of ODC. aacrjournals.org The enzyme then proceeds to decarboxylate the inhibitor, which leads to the generation of a reactive intermediate that irreversibly binds to the enzyme, thereby inactivating it. aacrjournals.org This mechanism-based inactivation makes this compound a highly specific and potent inhibitor of polyamine biosynthesis. aacrjournals.org
The strategy of designing suicide inhibitors is a key aspect of rational drug design, aiming to create unreactive and highly specific substrate analogs that only become activated within the target enzyme's active site, minimizing off-target effects. wikipedia.orgnih.gov
Table 1: Examples of Suicide Inhibitors and their Target Enzymes
| Suicide Inhibitor | Target Enzyme |
| This compound (Eflornithine) | Ornithine decarboxylase uniroma1.itgenscript.com |
| Penicillin | DD-transpeptidase uniroma1.itwikipedia.org |
| Aspirin | Cyclooxygenase 1 and 2 uniroma1.itwikipedia.org |
| Clavulanic acid | β-lactamase uniroma1.itwikipedia.org |
| 5-Fluorouracil | Thymidylate synthase uniroma1.itwikipedia.org |
| Disulfiram | Acetaldehyde dehydrogenase uniroma1.itwikipedia.org |
Polyamine Homeostasis as a Critical Biological Control Point
Polyamines are ubiquitous, positively charged molecules essential for a multitude of cellular processes, including cell growth, differentiation, and survival. nih.govmdpi.com Their intracellular concentrations are meticulously maintained through a complex and tightly regulated network of biosynthesis, catabolism, and transport, a state known as polyamine homeostasis. nih.govmicrobialcell.com This delicate balance is crucial, as dysregulation of polyamine levels is associated with various pathological conditions. mdpi.comscientificarchives.com
The biosynthesis of polyamines is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine. frontiersin.orgnih.gov This is the rate-limiting step in the entire polyamine synthesis pathway, making ODC a primary target for controlling cellular polyamine levels. nih.govweizmann.ac.il The activity of ODC is itself subject to intricate feedback regulation. microbialcell.comweizmann.ac.il High levels of polyamines induce the synthesis of a protein called antizyme. microbialcell.comweizmann.ac.il Antizyme binds to ODC monomers, targeting them for degradation by the proteasome in a ubiquitin-independent manner. microbialcell.comweizmann.ac.il This feedback loop ensures that as polyamine levels rise, the production of the key biosynthetic enzyme is suppressed.
The significance of maintaining polyamine homeostasis is underscored by the observation that elevated polyamine levels are a hallmark of rapidly proliferating cells, such as cancer cells. scientificarchives.com This has led to the development of strategies aimed at disrupting polyamine metabolism as a therapeutic approach. scientificarchives.com The inhibition of ODC by compounds like this compound directly targets this critical control point, leading to a reduction in the intracellular pools of putrescine and subsequently spermidine (B129725) and spermine (B22157). frontiersin.org This depletion of polyamines can inhibit cell proliferation. frontiersin.org
The regulation of polyamine homeostasis also involves catabolic pathways, where polyamines are broken down. nih.govnih.gov The enzyme spermidine/spermine-N1-acetyltransferase (SSAT) plays a key role in this process by acetylating spermidine and spermine, which can then be either exported from the cell or further catabolized. nih.govmdpi.com The interplay between the biosynthetic and catabolic pathways, along with cellular uptake and efflux, creates a dynamic system that allows cells to precisely control their polyamine content in response to various physiological cues. mdpi.commicrobialcell.com
Systems Biology and Network Analysis Approaches to Understanding Polyamine Metabolic Regulation
The intricate and highly interconnected nature of the polyamine metabolic pathway makes it an ideal system for study using systems biology and network analysis approaches. nih.gov These approaches move beyond the study of individual components in isolation and instead aim to understand the emergent properties of the entire network of interactions. wur.nl The regulation of polyamine homeostasis involves a complex web of transcriptional, translational, and post-translational controls, as well as feedback loops and crosstalk with other metabolic pathways. nih.govusda.gov
Systems biology utilizes high-throughput "-omics" data, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of metabolic networks. nih.govmdpi.com In the context of polyamine metabolism, these models can help to identify key regulatory nodes and predict how the system will respond to perturbations, such as the introduction of an inhibitor like this compound. For instance, transcriptomic studies can reveal how the expression of genes involved in polyamine biosynthesis and catabolism changes in response to ODC inhibition. mdpi.com
Network analysis can further elucidate the structure and dynamics of the polyamine metabolic network. By representing the various enzymes, metabolites, and regulatory molecules as nodes and their interactions as edges, it is possible to identify central hubs and pathways that are critical for maintaining homeostasis. researchgate.net This type of analysis can reveal how the inhibition of a single enzyme, such as ODC by this compound, can have cascading effects throughout the entire metabolic network. For example, the depletion of putrescine and spermidine due to ODC inhibition can lead to an increase in the levels of decarboxylated S-adenosylmethionine, which can, in turn, affect other metabolic pathways that utilize this molecule. aacrjournals.org
The integration of experimental data with computational modeling allows for a more holistic understanding of how polyamine metabolism is regulated and how it can be effectively targeted. mdpi.com These approaches are valuable for predicting the systemic effects of drugs like this compound and for identifying potential new targets within the polyamine pathway for therapeutic intervention. wur.nl
Future Directions and Emerging Research Avenues for 2 Fluoromethylornithine
Exploration of Novel ODC-Independent Biochemical or Cellular Effects of 2-Fluoromethylornithine
While this compound is primarily recognized for its role as a suicide inhibitor of ornithine decarboxylase (ODC), emerging research is beginning to explore its potential biochemical and cellular effects that are independent of ODC inhibition. These investigations aim to uncover a broader understanding of its pharmacological profile. It is hypothesized that, like other small molecules, this compound could interact with other cellular targets, although specific ODC-independent effects are not yet well-defined in the scientific literature. The exploration of such effects is crucial for a comprehensive understanding of its biological activity.
Broadening Application as a Research Probe in Understudied Biological Systems
The utility of this compound as a research tool is expanding beyond its traditional use in mammalian cell biology and cancer research. Its specific mechanism of action makes it a valuable probe for dissecting the role of polyamines in less-explored biological contexts.
Plant Biology: Polyamines are integral to various aspects of plant life, including growth, development, and responses to both biotic and abiotic stress. frontiersin.org They influence cell division, differentiation, and the synthesis of nucleic acids and proteins. frontiersin.org By inhibiting ODC, this compound can be used to investigate the specific consequences of polyamine depletion on these processes. For instance, studies in transgenic tobacco plants overexpressing an ODC gene have shown that while ODC activity and putrescine levels increase, the levels of spermidine (B129725) and spermine (B22157) often remain unchanged, indicating a tightly regulated homeostatic mechanism. oup.com The application of this compound in such systems can help to further elucidate these regulatory networks and the specific roles of different polyamines in plant physiology. oup.com The development of fluorescent probes and self-labeling technologies is also enhancing the ability to visualize and track these processes in living plant cells. nih.gov
Specific Microbial Pathways: Polyamines are also crucial for microbial life. The investigation of this compound's effects on specific microbial pathways is a growing area of interest. For example, in prokaryotes, ODC is involved in arginine degradation pathways. mdpi.com Understanding how inhibiting this pathway affects microbial growth, biofilm formation, and virulence could reveal new therapeutic targets. The use of fluorescent probes is also being adapted to study bacterial processes, including targeting components of the cell wall and specific endogenous enzymes. frontiersin.orgnih.gov This could allow for more precise investigations into the effects of polyamine depletion in various bacterial species.
Rational Design and Synthesis of Next-Generation ODC Inhibitors for Enhanced Research Specificity and Potency
Building on the foundation of this compound, researchers are actively pursuing the rational design and synthesis of new ODC inhibitors with improved characteristics. The goal is to develop compounds with greater potency, specificity, and potentially different pharmacological profiles.
Recent efforts have focused on creating novel inhibitors that are significantly more potent than DFMO in vitro. nih.gov These new designs move beyond the "suicide inhibitor" model of DFMO. Instead, they aim to form irreversible adducts with pyridoxal (B1214274) phosphate (B84403) (PLP), a cofactor in the ODC active site, as part of the catalytic cycle. nih.gov This strategy has been validated through X-ray crystallography and in vitro experiments. nih.gov
Key aspects of this research include:
Structure-Based Design: Utilizing the X-ray crystal structures of ODC in complex with inhibitors to guide the design of new molecules that fit more precisely into the active site. nih.govresearchgate.net
Computational Modeling: Employing computational docking and molecular dynamics simulations to predict the binding affinity and stability of new inhibitor candidates. nih.gov
Synthesis of Analogs: Creating a variety of chemical analogs of lead compounds to explore how different functional groups affect inhibitory activity and cellular uptake. nih.gov
These advanced approaches are paving the way for a new generation of ODC inhibitors that could be more effective research tools and potentially lead to improved therapeutic agents. nih.gov
Investigating Mechanisms of Compensatory Resistance to Polyamine Depletion in Preclinical Models
A significant challenge in the therapeutic application of ODC inhibitors like this compound is the development of compensatory mechanisms by cells to overcome polyamine depletion. nih.gov Understanding these resistance mechanisms is critical for developing more effective treatment strategies.
When cells are treated with DFMO, they can activate several compensatory pathways:
Increased Polyamine Uptake: Cells can enhance the import of polyamines from their external environment to counteract the block in endogenous synthesis. nih.govembopress.orgbiorxiv.org This has led to the development of strategies that combine ODC inhibitors with polyamine transport inhibitors. nih.gov
Upregulation of Other Biosynthetic Enzymes: Inhibition of ODC can lead to an increase in the activity of other enzymes in the polyamine synthesis pathway, such as S-adenosylmethionine decarboxylase (AMD1). nih.govembopress.orgbiorxiv.org This suggests that simultaneously targeting multiple points in the pathway could be more effective. nih.gov
Slower Polyamine Catabolism: Cells may reduce the rate at which they break down existing polyamines to maintain their intracellular levels. frontiersin.org
Preclinical models, including various cancer cell lines and animal models, are essential for studying these resistance mechanisms. embopress.orgbiorxiv.orgfrontiersin.org For example, in studies of Snyder-Robinson syndrome, a disorder of polyamine metabolism, treatment with DFMO was found to not only reduce the production of spermidine precursors but also to stimulate the uptake of extracellular spermine. embopress.orgbiorxiv.org
Elucidating the Precise Molecular Links between Polyamine Metabolism and Specific Cellular Signaling Pathways
Polyamines are known to be involved in a multitude of cellular processes, but the exact molecular mechanisms by which they interact with and modulate specific signaling pathways are still being actively investigated. researchgate.net Polyamines, as polycationic molecules, can interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and enzyme activity. frontiersin.orgresearchgate.net
Current research is focused on several key areas:
Cell Growth and Proliferation: The polyamine pathway intersects with numerous signal transduction pathways that control cell growth. researchgate.net For example, the oncogene MYC is a known transcriptional activator of ODC. nih.govresearchgate.net Depleting polyamines can lead to cell cycle arrest, making this a key area of investigation in cancer biology. researchgate.net
Apoptosis (Programmed Cell Death): Polyamines have a dual role in regulating apoptosis, capable of both protecting cells from and facilitating cell death, depending on the cellular context. researchgate.netnih.gov They can influence the mitochondrial and post-mitochondrial phases of apoptosis by modulating the release of cytochrome c and the activation of caspases. nih.gov
Ion Channel Modulation: Polyamines can directly interact with and modulate the activity of ion channels, such as certain potassium channels. pnas.org This interaction can influence cellular processes like cell migration. pnas.org
Inflammation: In the central nervous system, polyamine production can be induced in response to inflammatory stimuli and has been shown to be involved in the recruitment of immune cells. nih.gov
By using tools like this compound to precisely manipulate polyamine levels, researchers can better dissect these complex interactions and gain a more detailed understanding of how polyamine metabolism is integrated with the broader network of cellular signaling.
Q & A
Basic Research Questions
Q. What is the mechanism of action of 2-fluoromethylornithine (2-FMO) in inhibiting ornithine aminotransferase (OAT)?
- Methodological Answer : 2-FMO acts as a suicide inhibitor of OAT, forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor. Key interactions involve Arg180 (salt bridge with the α-carboxylate) and Tyr55 (hydrogen bond with the α-amino group) in the active site. Structural studies using X-ray crystallography (1.95 Å resolution) confirm these interactions . To validate inhibition, researchers should perform enzyme activity assays under controlled pH and temperature, paired with co-crystallization experiments to visualize adduct formation.
Q. How can researchers synthesize and characterize 2-FMO for in vitro studies?
- Methodological Answer : Synthesis typically involves fluoromethylation of ornithine precursors under controlled conditions (e.g., using fluoromethyl halides). Post-synthesis, purity must be confirmed via HPLC coupled with mass spectrometry. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on fluorine-proton coupling patterns to confirm the fluoromethyl group's position .
Q. What assays are recommended to evaluate 2-FMO's efficacy in polyamine pathway inhibition?
- Methodological Answer : Use fluorometric or colorimetric assays to measure intracellular polyamine levels (e.g., putrescine, spermidine) after treatment. For example:
- Ornithine decarboxylase (ODC) activity : Measure CO release from C-labeled ornithine.
- OAT activity : Monitor glutamate-γ-semialdehyde production via spectrophotometry at 440 nm .
Advanced Research Questions
Q. How do structural differences between (2S,5S)- and (2R,5R)-2-FMO enantiomers affect OAT inhibition specificity?
- Methodological Answer : The (2S,5S) enantiomer exclusively inhibits OAT due to steric and electronic compatibility with the enzyme's active site. Molecular docking simulations and enantiomer-resolved crystallography (e.g., using racemic mixtures resolved via chiral chromatography) can identify non-productive binding modes of (2R,5R)-2-FMO. Arg413 and Glu235 salt bridge dynamics are critical for enantiomer discrimination .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for 2-FMO?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
- Pharmacokinetic profiling : Use LC-MS/MS to quantify 2-FMO and metabolites in plasma/tissues.
- Combination therapy : Pair 2-FMO with polyamine transport inhibitors (e.g., in murine squamous cell carcinoma models) to enhance intracellular retention .
Q. How can researchers optimize 2-FMO dosing schedules to mitigate rebound polyamine synthesis?
- Methodological Answer : Rebound effects occur due to compensatory upregulation of polyamine biosynthesis genes. Use time-course RNA-seq to monitor spermidine/spermine acetyltransferase (SSAT) and ODC expression. Adaptive dosing regimens (e.g., pulsed administration) can be modeled using pharmacokinetic-pharmacodynamic (PK-PD) simulations .
Q. What crystallographic techniques elucidate 2-FMO's interaction with non-canonical enzyme targets?
- Methodological Answer : For novel targets, employ cryo-EM or high-resolution X-ray crystallography (≤2.0 Å) to resolve fluorine-mediated interactions. Anomalous scattering techniques (e.g., sulfur-SAD) can highlight fluorine's electron density. Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Methodological Best Practices
Q. How should researchers report experimental protocols involving 2-FMO to ensure reproducibility?
- Guidelines : Follow the Beilstein Journal of Organic Chemistry standards:
- Synthesis : Document reaction conditions (solvent, temperature, catalysts), yields, and purification steps.
- Characterization : Include NMR/Fourier-transform infrared (FTIR) spectra and HPLC chromatograms in supplementary data.
- Biological assays : Specify cell lines, culture conditions, and negative/positive controls .
Q. What statistical approaches are appropriate for analyzing 2-FMO's dose-response data?
- Guidelines : Use nonlinear regression (e.g., Hill equation) to calculate IC values. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes using tools like GraphPad Prism or R/Bioconductor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
